3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile
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Description
3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile, also known as DMAPT, is a sulfur-containing nitrile that has been used in various scientific research applications, including organic synthesis and biochemistry. DMAPT is a versatile reagent with several advantages for laboratory experiments, including its stability, low toxicity, and high reactivity.
Scientific Research Applications
Photophysical Properties and Zwitterionic Nature
Research by Jasiński et al. (2016) delved into the zwitterionic nature of a closely related compound, highlighting its exceptionally low reactivity due to its stable E-isomer form in both solid states and dissolved in organic solvents. This study provides insight into the fundamental properties that might also relate to the behavior of 3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile in various environments, underpinning its potential in materials science, especially in the development of organic photoemitting diodes and photoluminescent materials (Jasiński et al., 2016).
Synthetic Applications
The compound's reactivity has been explored through cycloaddition reactions under high-pressure conditions, as documented by Aben et al. (2003). These reactions produce novel structures with potential applications in organic synthesis, demonstrating the compound's utility as a building block in complex organic molecules (Aben et al., 2003).
Environmentally Benign Synthesis
Pandit et al. (2016) described an environmentally friendly, multicomponent synthesis approach involving a compound with a similar sulfonyl structure. This protocol underscores the role of such chemicals in developing sustainable chemical processes, offering a pathway to synthesize medicinally relevant compounds with high yields and under mild conditions (Pandit et al., 2016).
Optical and Supramolecular Characterization
The optical properties, influenced by crystal habit and size, have been a subject of study, as seen in research by Percino et al. (2017). They reported on different emissions based on the physical characteristics of the crystals, pointing to the importance of this compound in the development of optical materials with tunable properties (Percino et al., 2017).
Antimicrobial Applications
A study by Alsaedi et al. (2019) on related sulfone derivatives showcased antimicrobial activity exceeding that of reference drugs, suggesting that modifications in the sulfone group could enhance efficacy against bacteria and fungi. This highlights the potential for developing new antimicrobial agents based on the structural framework of 3-(4-(Dimethylamino)phenyl)-2-((4-methylphenyl)sulfonyl)prop-2-enenitrile (Alsaedi et al., 2019).
properties
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-14-4-10-17(11-5-14)23(21,22)18(13-19)12-15-6-8-16(9-7-15)20(2)3/h4-12H,1-3H3/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSPXTHUDMFZPG-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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